molecular formula C18H16N4O2 B10998988 N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide

Cat. No.: B10998988
M. Wt: 320.3 g/mol
InChI Key: AVNGOAVIPCFHLA-UHFFFAOYSA-N
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Description

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a triazolopyridine moiety linked to a benzofuran carboxamide. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of the triazolo[4,3-a]pyridine structure exhibit significant antitumor properties. For instance, compounds synthesized from this framework demonstrated promising activity against various cancer cell lines such as MDA-MB-231 and MCF-7. Specific derivatives showed IC50 values as low as 17.83 μM against MDA-MB-231 cells, indicating strong antiproliferative effects compared to standard chemotherapeutic agents like Cisplatin .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Research indicates that certain triazole derivatives can inhibit viral replication effectively. For example, modifications to the triazolo[4,3-a]pyridine structure have led to the identification of compounds with sub-micromolar potency against specific viral targets .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds related to N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide are being explored as well. These compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The development of selective COX inhibitors from this chemical class could lead to new treatments for inflammatory diseases .

Case Studies

StudyFocusFindings
Antitumor Activity Study Evaluation of antiproliferative effectsIdentified compounds with IC50 values <20 μM against breast cancer cell lines .
Antiviral Activity Research Inhibition of viral replicationCertain derivatives exhibited sub-micromolar potency against viral targets .
Anti-inflammatory Research Inhibition of COX enzymesSeveral derivatives showed significant COX inhibition rates .

Mechanism of Action

The mechanism of action of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety can act as an inhibitor of certain enzymes, while the benzofuran carboxamide can interact with receptors involved in inflammatory pathways .

Biological Activity

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects.

Chemical Structure

The compound's structure is characterized by the presence of a benzofuran moiety linked to a triazolo-pyridine unit. This unique combination suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key areas of focus include:

  • Antimicrobial Activity : The compound has shown promising effects against various pathogens.
  • Anticancer Properties : Research indicates potential anticancer activity through mechanisms such as apoptosis induction.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis and other bacterial strains. The findings suggest that it possesses significant inhibitory effects:

CompoundTarget PathogenIC50 (µM)Reference
This compoundM. tuberculosis H37Ra2.18

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. A notable study demonstrated that it induces apoptosis in cancer cell lines:

Study ReferenceCell LineIC50 (µM)Mechanism
SMMC77210.95Caspase-dependent apoptosis
A549 (lung cancer)49.85Growth inhibition

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been documented. It appears to modulate inflammatory pathways effectively:

  • Mechanism : Inhibition of pro-inflammatory cytokines.
  • Effectiveness : Significant reduction in inflammation markers in vitro.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy :
    • Objective : Evaluate the effectiveness against resistant strains.
    • Findings : Demonstrated significant activity against multi-drug resistant M. tuberculosis.
  • Case Study on Cancer Cell Lines :
    • Objective : Assess apoptosis induction.
    • Results : Showed increased caspase activity and decreased cell viability in treated groups.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H16N4O2/c23-18(15-12-13-6-1-2-7-14(13)24-15)19-10-5-9-17-21-20-16-8-3-4-11-22(16)17/h1-4,6-8,11-12H,5,9-10H2,(H,19,23)

InChI Key

AVNGOAVIPCFHLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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